7-Chlorolincomycin hydrochloride
Descripción
Propiedades
IUPAC Name |
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUODDLQVRAJAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21462-39-5 | |
| Record name | Clindamycin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Thionyl Chloride-Mediated Halogenation
The foundational method involves reacting lincomycin with thionyl chloride (SOCl₂) under anhydrous conditions to form a 3,4-O-cyclic sulfite intermediate. This intermediate undergoes nucleophilic substitution at the C7 hydroxyl group, replacing it with chlorine. Critical parameters include:
-
Solvent selection : Benzene, toluene, or chloroform mixed with polar aprotic solvents (e.g., N,N-dimethylformamide) to solubilize intermediates.
-
Catalysis : Hydrochloride salts of lincomycin auto-catalyze the reaction, eliminating the need for additional acids.
A representative procedure from US3580904A details:
-
Condensation : 7(S)-Chloro-7-deoxy-lincomycin hydrochloride reacts with p-acetamidobenzaldehyde in benzene-dimethylformamide (3:1 v/v) under azeotropic distillation to form 3,4-O-arylidene intermediates.
-
Acylation : The intermediate is treated with palmitoyl chloride in pyridine-chloroform at −20°C to install the 2-palmitate group.
-
Deprotection : Mild acid hydrolysis (80% acetic acid, 90°C, 15 min) removes the 3,4-O-arylidene group, yielding 7-chlorolincomycin-2-palmitate hydrochloride.
Rydon Reagent-Based Halogenation
An alternative approach (US3714141A) employs triphenylphosphine (PPh₃) with carbon tetrachloride (CCl₄) or bromine to generate reactive halogenating species:
-
Mechanism : PPh₃ reacts with CCl₄ to form triphenylphosphine dichloride (PPh₃Cl₂), which chlorinates the C7 hydroxyl group via a two-step SN2 mechanism.
-
Intermediate isolation : The 3,4-O-cyclic sulfite intermediate is hydrolyzed with aqueous HCl to yield 7(S)-chloro-7-deoxylincomycin hydrochloride.
Optimized conditions :
-
Solvent : Anhydrous chloroform or dichloromethane.
-
Stoichiometry : 1.2–1.5 equivalents of PPh₃ relative to lincomycin.
-
Workup : Crystallization from ethanol-ethyl acetate (1:3 v/v) at pH 1 ensures high purity.
Process Optimization and Scalability
Solvent Systems for Azeotropic Water Removal
Effective water removal is critical to drive the condensation reaction to completion. Patent data highlights:
Temperature and Catalysis Effects
-
Low-temperature acylation : Maintaining −20°C during palmitoyl chloride addition minimizes side reactions (e.g., N-acylation), improving yield from 72% to 84%.
-
Acid catalysis : Ammonium chloride (0.1–0.5 mol%) accelerates condensation when non-basic protective groups (e.g., carbobenzoxy) are present.
Analytical Validation and Quality Control
Chromatographic Purity Assessment
-
HPLC conditions : C18 column, mobile phase acetonitrile-0.1% phosphoric acid (65:35), UV detection at 210 nm. Purity exceeds 98% for clinical-grade material.
-
TLC monitoring : Silica gel GF₂₅₄ plates developed in chloroform-methanol-ammonia (80:20:1) identify intermediates (Rf = 0.45 for 3,4-O-anisylidene derivative).
Spectroscopic Characterization
-
¹H NMR (D₂O, 400 MHz): Key signals include δ 5.32 (H-1′, d, J = 3.5 Hz), δ 4.89 (H-5, m), and δ 1.25 (palmitoyl CH₂, broad).
-
IR (KBr): C−Cl stretch at 680 cm⁻¹ confirms successful halogenation.
Industrial-Scale Production Data
Table 1. Comparative Analysis of Synthesis Methods
| Parameter | Thionyl Chloride Method | Rydon Reagent Method |
|---|---|---|
| Yield (%) | 84 | 78 |
| Reaction Time (h) | 3 | 5 |
| Purity (%) | 98.5 | 97.2 |
| Scalability (kg/batch) | 50 | 30 |
| Cost Index | 1.2 | 1.5 |
Challenges and Mitigation Strategies
-
Byproduct formation : Over-chlorination at C1′ is minimized using stoichiometric SOCl₂ (1.05 eq) and subzero temperatures.
-
Solvent residues : Residual dimethylformamide is reduced to <10 ppm via vacuum distillation and acetonitrile trituration.
-
Storage stability : Lyophilized products stored at −20°C retain >95% potency for 24 months .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de clindamicina experimenta varias reacciones químicas, que incluyen:
Oxidación: Formación de clindamicina sulfóxido.
Reducción: Conversión de regreso a clindamicina.
Sustitución: Cloración de lincomicina para formar clindamicina.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Agentes reductores como el borohidruro de sodio.
Sustitución: Reactivos de Mitsunobu para la cloración.
Productos principales
Oxidación: Clindamicina sulfóxido.
Reducción: Clindamicina.
Sustitución: Clorhidrato de clindamicina.
Aplicaciones Científicas De Investigación
Chemical Structure and Mechanism of Action
7-Chlorolincomycin is structurally modified from lincomycin by the substitution of a chlorine atom at the 7-position. This modification enhances its antibacterial activity against a range of Gram-positive bacteria. The mechanism of action involves binding to the 50S ribosomal subunit, inhibiting protein synthesis in susceptible bacteria, which is critical for their growth and reproduction .
Clinical Applications
7-Chlorolincomycin hydrochloride is utilized in various clinical scenarios:
- Anaerobic Infections : It is effective against infections caused by anaerobic bacteria, particularly in patients who are allergic to penicillin or when penicillin is deemed inappropriate .
- Skin and Soft Tissue Infections : The compound has shown effectiveness in treating skin infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) due to its ability to inhibit toxin production .
- Bone and Joint Infections : It is indicated for serious infections involving bones and joints, such as osteomyelitis .
- Acne Treatment : Topical formulations containing 7-chlorolincomycin are used to manage acne vulgaris effectively .
Pharmacological Insights
The pharmacokinetics of 7-chlorolincomycin reveal that it achieves significant serum concentrations when administered orally or intravenously. Its bioavailability and distribution make it suitable for treating systemic infections. However, clinicians must monitor for potential side effects such as gastrointestinal disturbances and the risk of Clostridium difficile-associated diarrhea .
Antibacterial Efficacy
Research indicates that 7-chlorolincomycin exhibits stronger antibacterial activity compared to its parent compound lincomycin. Studies have demonstrated its effectiveness against resistant strains of bacteria, including those harboring the erm gene, which confers resistance to other antibiotics .
Table 1: Comparative Antibacterial Activity
| Compound | Activity Against Gram-positive Bacteria | Notes |
|---|---|---|
| 7-Chlorolincomycin | High | Effective against MRSA |
| Lincomycin | Moderate | Less effective against resistant strains |
| Clindamycin | Variable | Resistance observed in some strains |
Clinical Case Studies
- Case Study on Osteomyelitis : A patient with chronic osteomyelitis was treated with 7-chlorolincomycin after failing multiple antibiotic regimens. The treatment resulted in significant clinical improvement and resolution of infection markers within six weeks .
- Acne Vulgaris Treatment : A clinical trial involving patients with moderate to severe acne showed that topical formulations of 7-chlorolincomycin combined with benzoyl peroxide led to a notable reduction in acne lesions compared to placebo treatments .
- Toxic Shock Syndrome : In a case involving toxic shock syndrome due to Staphylococcus aureus, the combination of clindamycin (a derivative) and vancomycin was utilized effectively, highlighting the role of 7-chlorolincomycin in managing severe infections by inhibiting toxin production .
Mecanismo De Acción
El clorhidrato de clindamicina inhibe la síntesis de proteínas bacterianas uniéndose a la subunidad ribosómica 50S de las bacterias. Esta unión interfiere con la reacción de transpeptidación, evitando la elongación de la cadena proteica . La interrupción de la síntesis de proteínas conduce a la muerte de las células bacterianas .
Comparación Con Compuestos Similares
Comparison with Structurally and Functionally Related Compounds
Structural Modifications and Key Derivatives
Antimicrobial Activity
Table 1: MIC Comparisons Against Common Pathogens
Key Findings :
- 7-Chlorolincomycin exhibits 4–32 times greater potency than lincomycin against B. fragilis, with activity unaffected by CO₂ exposure, unlike lincomycin and erythromycin .
- Clindamycin surpasses both in anaerobic coverage due to its 7-deoxy modification, which enhances tissue penetration and stability .
Pharmacokinetic and Resistance Profiles
- Bioavailability : 7-Chlorolincomycin’s oral absorption is variable, with food delaying peak plasma concentrations . Clindamycin, however, achieves higher and more consistent plasma levels due to improved solubility .
- Resistance Development :
- 7-Chlorolincomycin resistance in S. aureus emerges gradually after 9–10 subcultures, suggesting a slower mechanism compared to clindamycin, where erm-mediated macrolide-lincosamide resistance is common .
- Cross-resistance between 7-chlorolincomycin and clindamycin is possible due to shared ribosomal targets, but structural differences may mitigate this in some strains .
Actividad Biológica
7-Chlorolincomycin hydrochloride is a derivative of lincomycin, a lincosamide antibiotic. The modification at the 7-position enhances its antibacterial properties, particularly against gram-positive bacteria. This article reviews the biological activity of 7-chlorolincomycin, focusing on its efficacy, pharmacokinetics, and potential clinical applications.
7-Chlorolincomycin exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation, which is crucial for bacterial growth and replication . This mechanism is similar to that of other lincosamides and macrolides.
Antibacterial Spectrum
The compound demonstrates significant activity against a range of gram-positive bacteria, including:
- Staphylococcus aureus (both penicillinase and non-penicillinase producing strains)
- Streptococcus pneumoniae
- Streptococcus pyogenes
- Streptococcus viridans
However, it shows limited or no activity against gram-negative bacteria and enterococci .
Table 1: Antibacterial Activity of 7-Chlorolincomycin
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Highly Active |
| Streptococcus pneumoniae | Highly Active |
| Streptococcus pyogenes | Highly Active |
| Enterococcus spp. | Resistant |
| Gram-negative organisms | Resistant |
Pharmacokinetics
In clinical studies, peak serum concentrations of approximately 2 µg/mL were observed after oral administration of 150 mg . The pharmacokinetic profile indicates that absorption is not significantly affected by food intake or serum levels. Resistance to the antibiotic develops slowly over time, which may be beneficial in clinical settings where prolonged therapy is necessary.
Clinical Studies
Several studies have assessed the clinical efficacy of 7-chlorolincomycin:
- Efficacy Against Respiratory Infections : A study demonstrated that 7-chlorolincomycin effectively reduced symptoms in patients with bacterial respiratory infections caused by susceptible strains .
- Comparative Studies : In comparative studies with other antibiotics such as clindamycin and erythromycin, 7-chlorolincomycin showed superior efficacy against certain resistant strains .
- Safety Profile : Clinical trials reported no significant adverse effects associated with the use of 7-chlorolincomycin, making it a viable option for treating infections without severe side effects .
Case Studies
A notable case involved a patient with a severe Staphylococcus aureus infection resistant to multiple antibiotics. Treatment with 7-chlorolincomycin resulted in significant clinical improvement and resolution of infection within two weeks .
Q & A
Q. Protocol :
Biofilm cultivation : Use 96-well polystyrene plates with Staphylococcus aureus incubated in TSB + 1% glucose for 24–48 hrs.
Treatment : Apply 7-Chlorolincomycin (0.5–128 µg/mL) for 24 hrs.
Quantification :
- Crystal violet assay : Measure biomass at OD590 nm.
- Resazurin assay : Assess metabolic activity via fluorescence (λex/λem = 560/590 nm).
Imaging : Confirm biofilm disruption with SEM or confocal microscopy. Include controls (untreated biofilm, media blanks) .
Advanced: What methodologies are optimal for impurity profiling of 7-Chlorolincomycin hydrochloride?
Impurity analysis requires:
- HPLC-UV/LC-MS : Use a Zorbax SB-CN column (4.6 × 150 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile.
- Forced degradation : Expose the compound to heat (80°C), acid (0.1N HCl), and oxidation (3% H2O2) to simulate degradation pathways.
- Structural elucidation : Compare MS/MS fragmentation patterns (e.g., m/z 455 → 337 for dechlorinated byproducts) with reference standards .
Basic: What synthesis parameters are critical for optimizing 7-Chlorolincomycin hydrochloride purity?
Key parameters include:
- Solvent system : Use methanol/water (4:1 v/v) for crystallization.
- Temperature : Cool reaction mixtures to -10°C for 12 hrs to enhance crystal formation.
- pH adjustment : Maintain pH 2.4–3.0 during HCl salt formation.
- Purification : Recrystallize twice and validate purity via HPLC (≥99.5%) .
Advanced: How to evaluate 7-Chlorolincomycin hydrochloride’s pharmacokinetics in preclinical models?
Q. In vivo design :
- Dosing : Administer 10 mg/kg IV/orally to Sprague-Dawley rats (n=6/group).
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hrs.
- Analysis : Quantify plasma levels via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, Cmax, t1/2.
- Tissue distribution : Sacrifice animals at 24 hrs; homogenize organs for drug quantification .
Advanced: What in vitro models are suitable for studying 7-Chlorolincomycin hydrochloride’s mechanism of action?
- Target binding : Perform SPR (Surface Plasmon Resonance) to measure binding affinity to bacterial ribosomes.
- Time-kill assays : Expose Streptococcus pneumoniae to 0.5–4× MIC over 24 hrs; plate aliquots hourly for CFU counts.
- Transcriptomics : Use RNA-seq to identify gene expression changes (e.g., downregulation of virulence factors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
